

2-Bromospiro[fluorene-9,9'-xanthene] CAS number and molecular weight

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Compound of Interest

Compound Name: 2-Bromospiro[fluorene-9,9'-xanthene]

Cat. No.: B2980672

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An In-Depth Technical Guide to **2-Bromospiro[fluorene-9,9'-xanthene]**: A Keystone Building Block for Advanced Materials

Introduction

The field of materials science, particularly in organic electronics and chemical sensing, is perpetually driven by the quest for molecular architectures that offer a confluence of rigidity, stability, and functional versatility. In this context, the spiro[fluorene-9,9'-xanthene] (SFX) scaffold has emerged as a molecule of significant interest. Its unique three-dimensional structure, featuring two perpendicular, planar moieties linked by a common spiro-carbon atom, imparts exceptional thermal and morphological stability while effectively disrupting intermolecular aggregation (π - π stacking). This structural feature is critical for maintaining high photoluminescence quantum yields in the solid state, a prerequisite for high-performance organic light-emitting diodes (OLEDs).

This guide focuses on a key derivative of the SFX family: **2-Bromospiro[fluorene-9,9'-xanthene]**. The introduction of a bromine atom onto the SFX core does not merely modify its electronic properties; it transforms the molecule into a versatile and powerful building block. The C-Br bond serves as a highly reactive site for a variety of cross-coupling reactions, enabling chemists to strategically append functional groups and construct more complex, tailored molecules. We will delve into the core attributes, synthesis, characterization, and pivotal applications of this compound, providing researchers, scientists, and drug development

professionals with a comprehensive understanding of its utility. This guide will also clarify the important distinction between the primary isomers of this compound, focusing on the most commercially prevalent and researched variant.

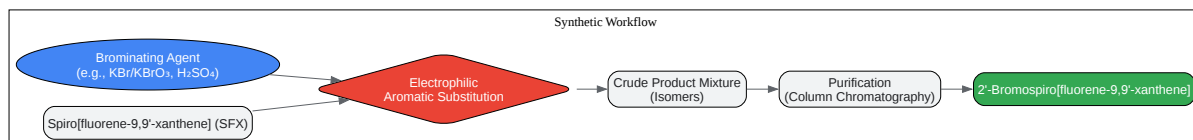
Core Molecular Attributes: Nomenclature and Physicochemical Properties

A precise understanding of the molecular structure is paramount for repeatable and reliable research. The nomenclature for spiro-compounds can be complex, leading to potential ambiguity. For spiro[fluorene-9,9'-xanthene], the fluorene ring system is typically assigned unprimed numerical locants, while the xanthene system is assigned primed locants. Therefore, a bromine substituent on the fluorene moiety is designated as "2-Bromo," whereas a substituent on the xanthene ring is denoted as "2'-Bromo."

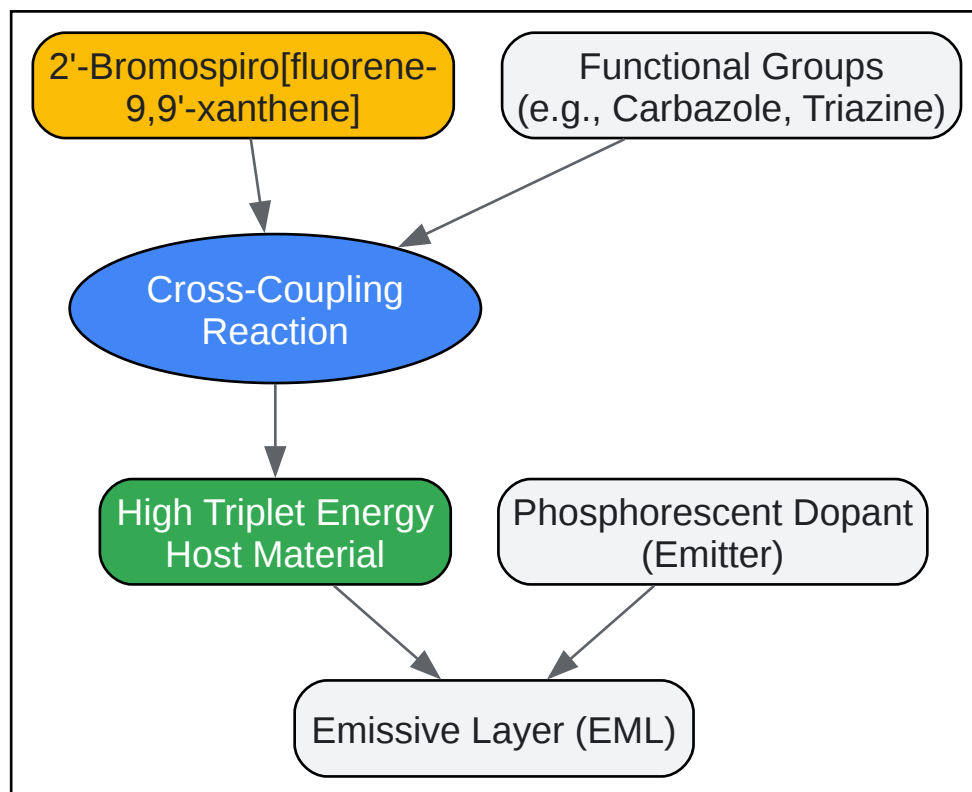
While both isomers are chemically significant, 2'-Bromospiro[fluorene-9,9'-xanthene] is more commonly documented in contemporary research and commercial inventories. This guide will primarily focus on this isomer while acknowledging the existence of others.

IUPAC Numbering for Spiro[fluorene-9,9'-xanthene]

image



Role in OLED Emissive Layer



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